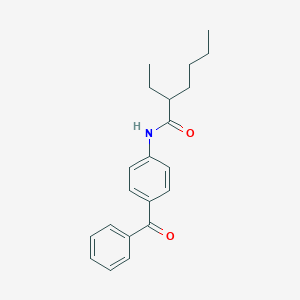

N-(4-benzoylphenyl)-2-ethylhexanamide

Description

N-(4-Benzoylphenyl)-2-ethylhexanamide is a synthetic amide derivative characterized by a benzoylphenyl aromatic core linked to a 2-ethylhexanamide chain. The benzoylphenyl moiety is a recurring pharmacophore in compounds targeting peroxisome proliferator-activated receptors (PPARs), which modulate lipid metabolism and inflammation .

Properties

Molecular Formula |

C21H25NO2 |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

N-(4-benzoylphenyl)-2-ethylhexanamide |

InChI |

InChI=1S/C21H25NO2/c1-3-5-9-16(4-2)21(24)22-19-14-12-18(13-15-19)20(23)17-10-7-6-8-11-17/h6-8,10-16H,3-5,9H2,1-2H3,(H,22,24) |

InChI Key |

BATCQGDFGHLNHF-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Maleimide Derivatives

N-(4-Benzoylphenyl)maleimide (compound 20c) and its analogs (e.g., pyridyl or thienyl substitutions) were evaluated for biochemical activity. Key findings include:

- Unsubstituted benzoylphenyl (20c) showed superior activity over substituted maleimides (e.g., chloromaleimide 20b), suggesting that electron-withdrawing groups may reduce efficacy .

- Heterocyclic substitutions (e.g., 2-pyridyl in 26n) increased potency in cellular assays, highlighting the role of aromatic interactions in target binding .

Comparison with N-(4-benzoylphenyl)-2-ethylhexanamide :

Indole- and Pyrrole-2-carboxamide Derivatives

Several N-(4-benzoylphenyl)carboxamides with heterocyclic cores (indole, pyrrole) have been studied for hypolipidemic effects:

Comparison with this compound :

- Heterocyclic vs. Aliphatic Chains : Indole/pyrrole carboxamides exhibit stronger PPAR-α agonism due to aromatic stacking interactions, while the ethylhexanamide’s aliphatic chain may enhance passive diffusion across lipid membranes .

- Potency : Carboxamides with heterocycles (e.g., compound C3) show sub-micromolar IC50 values in lipid regulation, whereas ethylhexanamide’s efficacy data are inferred from structural analogs .

Fibrates and PPAR Agonists

Fibrates like gemfibrozil and bezafibrate are established PPAR-α agonists that lower TG and raise HDL-C:

| Compound | Mechanism | Clinical Outcomes | Reference |

|---|---|---|---|

| Gemfibrozil | PPAR-α activation | 22% reduction in coronary events; 31% TG reduction . | |

| Bezafibrate | Pan-PPAR activation | 51% HDL-C elevation in rats . |

Comparison with this compound :

- Structural Differences : Fibrates feature fibric acid backbones, while ethylhexanamide’s amide group may confer resistance to esterase-mediated hydrolysis, prolonging half-life .

- Efficacy : Benzoylphenyl derivatives (e.g., compound 3 in ) match or exceed fibrates in HDL-C elevation (51% vs. 31% for gemfibrozil), suggesting enhanced PPAR-γ/δ selectivity .

Trifluoro and Hydroxy-Substituted Analogs

Stereoselective synthesis of (S)-N-(4-benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide demonstrates:

Comparison :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.